6-Methoxy-4,5-dimethylquinoline
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Overview
Description
6-Methoxy-4,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-4,5-dimethylquinoline can be synthesized through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure . Transition-metal catalyzed methods, such as those using palladium or copper catalysts, are also employed to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis or transition-metal catalyzed reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-4,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of fluorescent sensors for zinc and chlorine.
Biology: The compound is involved in the development of inhibitors for bacterial DNA gyrase and topoisomerase.
Industry: The compound is used in the synthesis of metal-organic complexes that function as single-ion magnets.
Mechanism of Action
The mechanism of action of 6-Methoxy-4,5-dimethylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a tubulin polymerization inhibitor, it binds to the tubulin protein, preventing microtubule formation and thus inhibiting cell division . In the case of DNA gyrase inhibitors, it interferes with the enzyme’s ability to supercoil DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
- 6-Methoxyquinoline
- 6-Methylquinoline
Uniqueness
6-Methoxy-4,5-dimethylquinoline is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to serve as a versatile scaffold in drug design and other applications.
Properties
CAS No. |
827612-14-6 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3 |
InChI Key |
ZSSVTTRKVQLLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=CC2=NC=C1)OC)C |
Origin of Product |
United States |
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